

# A Comparative Guide to the In Vivo Combination of Teneligliptin and Metformin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the combination therapy of **Teneligliptin hydrobromide** and Metformin for the management of type 2 diabetes mellitus (T2DM). The information presented is supported by experimental data from preclinical and clinical studies, offering insights into the efficacy, safety, and mechanistic synergy of this combination compared to monotherapy and other therapeutic alternatives.

## **Synergistic Mechanism of Action**

The combination of Teneligliptin and Metformin offers a complementary approach to glycemic control by targeting different pathological pathways in T2DM.[1][2] Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances the incretin system, while Metformin, a biguanide, primarily reduces hepatic glucose production and improves insulin sensitivity.[1][2]





Click to download full resolution via product page

Caption: Synergistic signaling pathways of Teneligliptin and Metformin.



## **Comparative Efficacy Data**

Clinical studies have consistently demonstrated that the combination of Teneligliptin and Metformin leads to superior glycemic control compared to Metformin monotherapy. Furthermore, its efficacy is comparable to other DPP-4 inhibitor and Metformin combinations.

Table 1: Glycemic Control in Patients Inadequately Controlled with Metformin Monotherapy

| Treatmen<br>t Group                   | Duration | Baseline<br>HbA1c<br>(%) | Change<br>in HbA1c<br>(%)   | Baseline<br>FPG<br>(mg/dL) | Change<br>in FPG<br>(mg/dL) | Referenc<br>e |
|---------------------------------------|----------|--------------------------|-----------------------------|----------------------------|-----------------------------|---------------|
| Teneliglipti<br>n 20mg +<br>Metformin | 12 weeks | 8.0 (mean)               | -1.2                        | 144 (mean)                 | -                           | [3]           |
| Teneliglipti<br>n 20mg +<br>Metformin | 24 weeks | -                        | -1.6                        | -                          | -                           | [3]           |
| Teneliglipti<br>n 20mg +<br>Metformin | 24 weeks | 7.9 (mean)               | -0.72                       | -                          | -22.2                       | [4]           |
| Placebo +<br>Metformin                | 24 weeks | 7.8 (mean)               | -0.01                       | -                          | -                           | [4]           |
| Teneliglipti<br>n 20mg +<br>Metformin | 24 weeks | >6.5                     | Significant<br>Reduction    | >110                       | Significant<br>Reduction    | [4]           |
| Placebo +<br>Metformin                | 24 weeks | >6.5                     | No<br>Significant<br>Change | >110                       | No<br>Significant<br>Change | [4]           |

Table 2: Comparative Efficacy of Teneligliptin vs. Sitagliptin as Add-on to Metformin



| Treatm<br>ent<br>Group                       | Durati<br>on | Baseli<br>ne<br>HbA1c<br>(%) | Chang<br>e in<br>HbA1c<br>(%) | Baseli<br>ne<br>FPG<br>(mg/dL<br>) | Chang<br>e in<br>FPG<br>(mg/dL<br>) | Baseli<br>ne<br>PPG<br>(mg/dL<br>) | Chang<br>e in<br>PPG<br>(mg/dL<br>) | Refere<br>nce |
|----------------------------------------------|--------------|------------------------------|-------------------------------|------------------------------------|-------------------------------------|------------------------------------|-------------------------------------|---------------|
| Teneligli<br>ptin<br>20mg +<br>Metfor<br>min | 12<br>weeks  | 8.31 ±<br>0.72               | -1.13 ±<br>0.54               | 165.4 ±<br>35.2                    | -30.5 ±<br>28.7                     | 254.7 ±<br>55.8                    | -65.8 ±<br>45.1                     | [5]           |
| Sitaglipt in 100mg + Metfor min              | 12<br>weeks  | 8.45 ±<br>0.81               | -1.21 ±<br>0.63               | 170.2 ±<br>40.1                    | -33.8 ±<br>30.2                     | 260.1 ±<br>60.3                    | -70.4 ±<br>50.2                     | [5]           |

Table 3: Comparative Efficacy of Teneligliptin vs. Vildagliptin as Add-on to Metformin

| Treatm<br>ent<br>Group                       | Durati<br>on | Baseli<br>ne<br>HbA1c<br>(%) | Chang<br>e in<br>HbA1c<br>(%) | Baseli<br>ne<br>FPG<br>(mg/dL<br>) | Chang<br>e in<br>FPG<br>(mg/dL<br>) | Baseli<br>ne<br>PPG<br>(mg/dL<br>) | Chang<br>e in<br>PPG<br>(mg/dL<br>) | Refere<br>nce |
|----------------------------------------------|--------------|------------------------------|-------------------------------|------------------------------------|-------------------------------------|------------------------------------|-------------------------------------|---------------|
| Teneligli<br>ptin<br>20mg +<br>Metfor<br>min | 24<br>weeks  | 8.64 ±<br>0.88               | -1.42                         | 168.44<br>± 24.33                  | -38.22                              | 254.33<br>± 34.21                  | -78.89                              | [6]           |
| Vildagli<br>ptin<br>50mg +<br>Metfor<br>min  | 24<br>weeks  | 8.54 ±<br>0.84               | -0.92                         | 164.21<br>± 22.87                  | -34.87                              | 248.87<br>± 36.43                  | -64.44                              | [6]           |



## Impact on Body Weight and Lipid Profile

The combination of Teneligliptin and Metformin is generally considered weight-neutral. Some studies have reported no significant changes in body weight or lipid parameters, while others suggest potential modest benefits.

Table 4: Effect on Body Weight and Lipids

| Study | Treatment<br>Group                   | Duration | Change in<br>Body Weight | Change in<br>Lipid Profile |
|-------|--------------------------------------|----------|--------------------------|----------------------------|
| [4]   | Teneligliptin<br>20mg +<br>Metformin | 24 weeks | Not significant          | No significant changes     |
| [4]   | Placebo +<br>Metformin               | 24 weeks | Not significant          | No significant changes     |
| [6]   | Teneligliptin<br>20mg +<br>Metformin | 24 weeks | Weight neutral           | Not specified              |
| [6]   | Vildagliptin 50mg<br>+ Metformin     | 24 weeks | Weight neutral           | Not specified              |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from preclinical and clinical studies.

# Preclinical In Vivo Study: Streptozotocin-Induced Diabetic Rat Model[8]

- Animal Model: Albino rats.
- Induction of Diabetes:
  - Administer Nicotinamide (120 mg/kg, intraperitoneally) to protect against complete β-cell destruction.



- After 15 minutes, administer Streptozotocin (STZ) (60 mg/kg, intraperitoneally) dissolved in 0.1 M citrate buffer (pH 4.5).
- After 72 hours, confirm diabetes by measuring fasting blood glucose (FBG). Rats with FBG between 200-250 mg/dL are selected for the study.
- Treatment Groups:
  - o Group A: Non-diabetic control (vehicle: 1% Gum acacia).
  - Group B: Diabetic control (vehicle: 1% Gum acacia).
  - Group C: Diabetic rats treated with Teneligliptin (0.72 mg/200g rat).
  - Group D: Diabetic rats treated with Metformin (18 mg/200g rat).
- Treatment Duration: 42 days, starting on the 8th day post-STZ induction.
- Endpoint Measurement: Fasting Blood Glucose (FBG) levels were measured at baseline and on days 7, 14, 21, 28, 35, and 42.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Pharmacokinetics of a Fixed-Dose Combination of Teneligliptin Hydrochloride Hydrate and Modified-Release Metformin Under Fasting and Fed Conditions in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiabetic activity enhancement in streptozotocin + nicotinamide—induced diabetic rats through combinational polymeric nanoformulation PMC [pmc.ncbi.nlm.nih.gov]
- 3. rfppl.co.in [rfppl.co.in]
- 4. BiblioMed.org Fulltext article Viewer [bibliomed.org]
- 5. ijbcp.com [ijbcp.com]
- 6. jmpas.com [jmpas.com]
- To cite this document: BenchChem. [A Comparative Guide to the In Vivo Combination of Teneligliptin and Metformin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682224#in-vivo-combination-studies-of-teneligliptin-hydrobromide-with-metformin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com